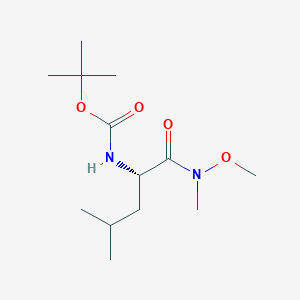

(S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate

Übersicht

Beschreibung

(S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely utilized in medicinal chemistry due to their stability and ability to modulate biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl chloroformate and methoxy(methyl)amine. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy(methyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates

One of the primary applications of (S)-Tert-butyl carbamate derivatives is in the synthesis of pharmaceutical compounds. For instance, it has been utilized as an intermediate in the synthesis of lacosamide, a drug used for epilepsy treatment. The synthesis involves the condensation of N-BOC-D-serine with benzylamine, producing a highly pure product with yields exceeding 90% . This demonstrates the compound's utility in creating complex molecules necessary for drug development.

Protective Group in Organic Synthesis

The tert-butyl carbamate (Boc) group serves as an effective protecting group for amines during synthetic procedures. Its stability under various reaction conditions makes it ideal for protecting amino groups while allowing for further functionalization of other moieties in a molecule. The Boc group can be easily removed under mild acidic conditions, facilitating the selective deprotection of amines without affecting other functional groups . This property is particularly beneficial in multi-step organic syntheses where protecting groups are essential to prevent unwanted reactions.

Research has indicated that compounds containing the tert-butyl carbamate moiety exhibit promising biological activities. For example, several derivatives have shown anti-inflammatory properties comparable to standard drugs like indomethacin. In vivo studies using carrageenan-induced rat paw edema models demonstrated significant inhibition rates, suggesting potential therapeutic applications in treating inflammatory conditions .

Additionally, studies on sulfoximine carbamates have highlighted their importance in medicinal chemistry, particularly for developing new drugs targeting various diseases . The incorporation of carbamate structures into drug candidates often enhances their pharmacological profiles.

Case Study 1: Lacosamide Synthesis

A notable case study involved the efficient synthesis of lacosamide from (S)-Tert-butyl carbamate derivatives. The process showcased a high yield and purity, emphasizing the compound's role as a key intermediate in pharmaceutical synthesis. The method not only improved yield but also reduced environmental impact by utilizing less toxic solvents .

Case Study 2: Anti-inflammatory Activity

Another study focused on synthesizing a series of tert-butyl 2-(substituted benzamido) phenylcarbamates and evaluating their anti-inflammatory activity. Compounds derived from this class exhibited significant inhibition rates against inflammation models, indicating their potential as new therapeutic agents .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for lacosamide production | Yields > 90% |

| Protective Group Chemistry | Protecting amines during synthesis | Easily removable under mild conditions |

| Biological Activity | Anti-inflammatory properties | Significant inhibition rates |

Wirkmechanismus

The mechanism of action of (S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The methoxy(methyl)amino group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

Methoxy(methyl)amine: A related compound with similar functional groups but lacking the carbamate moiety.

N-Boc-amino acids: Compounds with a similar tert-butyl carbamate protecting group but different amino acid backbones.

Uniqueness: (S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

(S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in drug design.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

- Formation of the Carbamate : The tert-butyl carbamate is synthesized through the reaction of tert-butyl chloroformate with the corresponding amine.

- Enantioselective Synthesis : The compound is often synthesized using chiral catalysts to ensure the desired stereochemistry, which is crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its structure allows it to act as an inhibitor for various biological targets, including proteases and other enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For instance, preliminary assays have shown that the compound can inhibit SARS-CoV 3CL protease, which is critical for viral replication. The inhibitory constants () observed in these studies are indicative of its potency.

| Enzyme | Inhibitory Constant () |

|---|---|

| SARS-CoV 3CL protease | 0.0041 μM |

| Matriptase | 57.5 nM |

These values suggest that this compound has a strong potential as a therapeutic agent against viral infections.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antiviral Activity : In a study examining peptidomimetic inhibitors, compounds similar to (S)-Tert-butyl showed promising results against SARS-CoV-2 by effectively blocking viral entry and replication.

- Anticancer Properties : Other investigations have suggested that this compound may possess anticancer properties through the inhibition of specific tumor markers.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the carbamate moiety have been shown to improve selectivity and potency against target enzymes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the tert-butyl group can significantly affect biological outcomes. For example, introducing different aryl groups or modifying the alkyl chain length has led to compounds with improved inhibitory profiles.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXSZUARJIXLZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87694-50-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.